(Z)-N'-(3-amino-1H-isoindol-1-ylidene)-2-(2-chlorophenoxy)acetohydrazide
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Overview
Description
(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-2-(2-chlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes an isoindole moiety, a chlorophenoxy group, and a hydrazide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-2-(2-chlorophenoxy)acetohydrazide typically involves the condensation of 3-aminoisoindole with 2-(2-chlorophenoxy)acetohydrazide under specific reaction conditions. The reaction may be carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst or acidic medium to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of the chlorophenoxy group with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-2-(2-chlorophenoxy)acetohydrazide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its potential therapeutic applications.
Medicine
In medicine, (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-2-(2-chlorophenoxy)acetohydrazide may be explored for its potential as a drug candidate. Research may involve evaluating its efficacy, safety, and pharmacokinetic properties in preclinical and clinical studies.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-2-(2-chlorophenoxy)acetohydrazide would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-2-(2-chlorophenoxy)acetohydrazide may include other hydrazides with isoindole or chlorophenoxy groups. Examples include:
- N’-(3-amino-1H-isoindol-1-ylidene)-2-(2-chlorophenoxy)acetohydrazide
- N’-(3-amino-1H-isoindol-1-ylidene)-2-(2-bromophenoxy)acetohydrazide
Uniqueness
The uniqueness of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-2-(2-chlorophenoxy)acetohydrazide lies in its specific structural features, such as the (Z)-configuration and the presence of both isoindole and chlorophenoxy groups. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13ClN4O2 |
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Molecular Weight |
328.75 g/mol |
IUPAC Name |
N-[(3-amino-2H-isoindol-1-yl)imino]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-7-3-4-8-13(12)23-9-14(22)20-21-16-11-6-2-1-5-10(11)15(18)19-16/h1-8,19H,9,18H2 |
InChI Key |
QHAOIZHTXVCPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N=NC2=C3C=CC=CC3=C(N2)N)Cl |
Origin of Product |
United States |
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